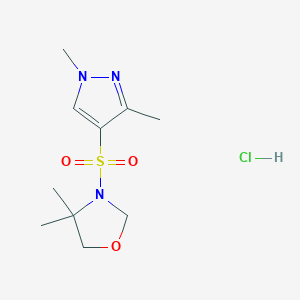
N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H26N4O5S and its molecular weight is 434.51. The purity is usually 95%.
BenchChem offers high-quality N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
5-HT1A Receptor Inhibitors
The compound has been found to have a high binding affinity for the 5-HT1A receptor . This receptor is a subtype of the serotonin receptor, which is a target for a wide range of psychiatric and neurological disorders. Therefore, this compound could potentially be used in the development of new treatments for these conditions .
G Protein-Coupled Receptors (GPCRs)
The compound could potentially be used in the development of drugs that act on G protein-coupled receptors (GPCRs) . GPCRs are a large family of receptors that play a key role in many physiological processes and are the target of a large proportion of modern medicinal drugs .
Antidepressant Drugs
Given its structural features and its ability to bind to the 5-HT1A receptor, the compound could potentially be used in the development of new antidepressant drugs .
Antipsychotic Drugs
The compound’s ability to bind to the 5-HT1A receptor could also make it a candidate for the development of new antipsychotic drugs .
Anti-Inflammatory Drugs
The compound’s piperazine moiety is found in many biologically active compounds used for a variety of disease states, including anti-inflammatory drugs . Therefore, this compound could potentially be used in the development of new anti-inflammatory treatments .
Antitumor Drugs
The piperazine ring is also a component in potential treatments for various types of cancer . Therefore, this compound could potentially be used in the development of new antitumor treatments .
Antidiabetic Drugs
The piperazine ring is also found in biologically active compounds used for the treatment of diabetes . Therefore, this compound could potentially be used in the development of new antidiabetic treatments .
Treatments for Neurodegenerative Diseases
The piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease . Therefore, this compound could potentially be used in the development of new treatments for these neurodegenerative diseases .
Mécanisme D'action
Target of Action
The compound, also known as N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]-2-oxo-1H-pyridine-3-carboxamide, exhibits high subtype-selectivity to both α1D and α1A adrenoceptors . It has been reported to have significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), important enzymes in acetylcholine hydrolysis .
Mode of Action
The compound interacts with its targets, the α1D and α1A adrenoceptors, and AChE/BChE enzymes, resulting in significant changes. It exhibits an α1-independent action, indicating that it can induce effects independently of α1-adrenoceptor blocking . The compound also shows competitive inhibition against AChE, suggesting that it competes with acetylcholine for the active site of the enzyme .
Biochemical Pathways
The compound affects the cholinergic transmission pathway by inhibiting AChE/BChE enzymes, which are responsible for acetylcholine hydrolysis . This leads to an increase in acetylcholine levels, which is crucial in the management of Alzheimer’s disease symptoms. Furthermore, the compound induces apoptosis in benign prostatic hyperplasia, a process that is independent of α1-adrenoceptor blocking .
Result of Action
The compound exhibits significant cell viability inhibition and apoptotic induction in the BPH-1 cell line . It also plays a remarkable role in preventing the progression of prostatic hyperplasia through α1-independent apoptotic induction . In Alzheimer’s disease, the compound increases acetylcholine levels by inhibiting AChE/BChE, thereby improving cognitive functions .
Propriétés
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5S/c1-29-17-7-5-16(6-8-17)23-11-13-24(14-12-23)30(27,28)15-3-10-22-20(26)18-4-2-9-21-19(18)25/h2,4-9H,3,10-15H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHSNTVFPMQUCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3=CC=CNC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-2-(2-{[(4-methylphenyl)sulfonyl]methyl}-1H-1,3-benzimidazol-1-yl)acetamide](/img/structure/B2404428.png)
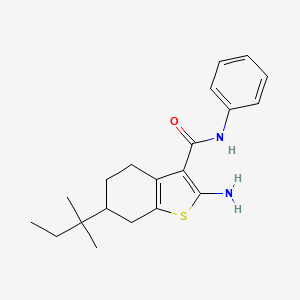
![1,3,6-trimethyl-5-(methylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2404433.png)
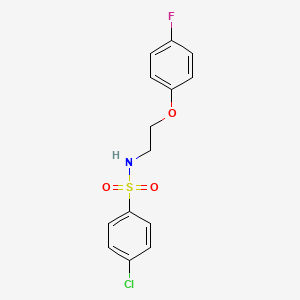


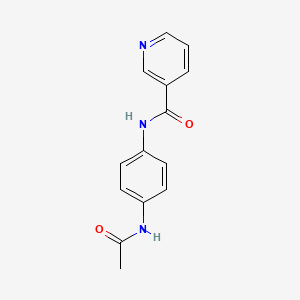
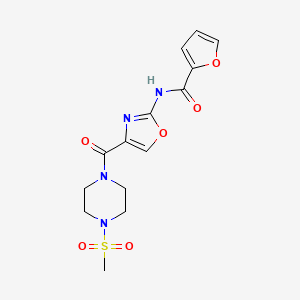
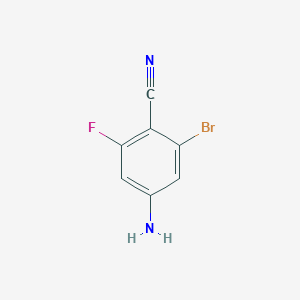
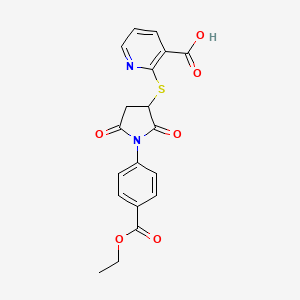
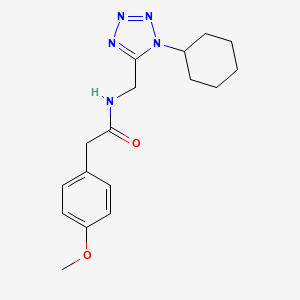
![6-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2404445.png)
![2-Chloro-1-(3-thiophen-2-yl-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone](/img/structure/B2404450.png)
